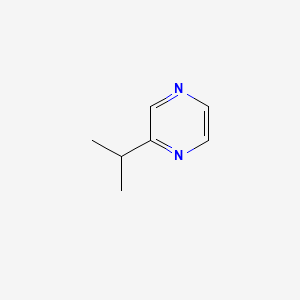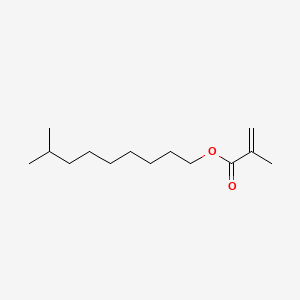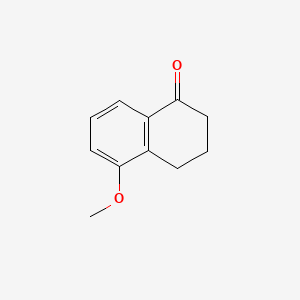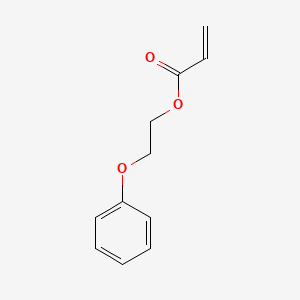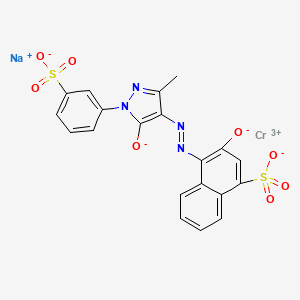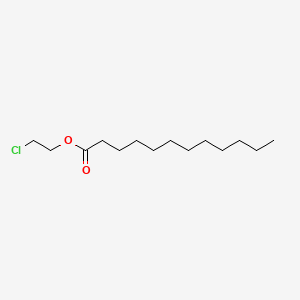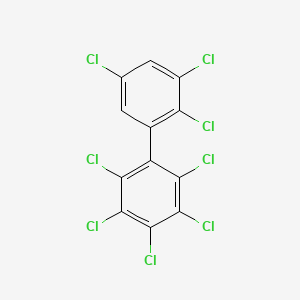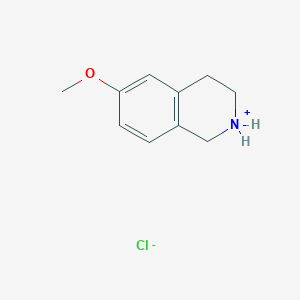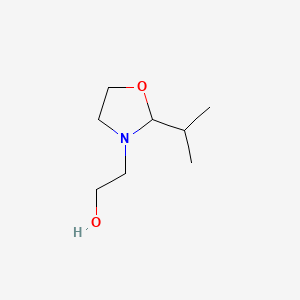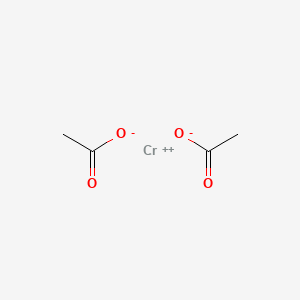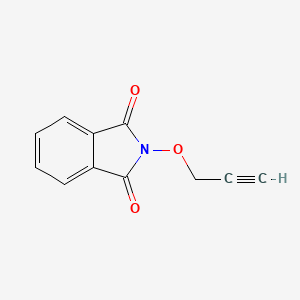
N-(Propargyloxy)phthalimid
Übersicht
Beschreibung
“N-(Propargyloxy)phthalimide” is a chemical compound with the molecular formula C11H7NO3 . It is a solid substance at 20°C and should be stored under inert gas . It is sensitive to moisture .
Molecular Structure Analysis
The molecular weight of “N-(Propargyloxy)phthalimide” is 201.18 g/mol . The IUPAC name for this compound is 2-prop-2-ynoxyisoindole-1,3-dione .
Physical And Chemical Properties Analysis
“N-(Propargyloxy)phthalimide” is a white to orange to green powder or crystal . It has a melting point of 138.0 to 142.0 °C . The compound is moisture-sensitive .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
N-(Propargyloxy)phthalimid-Derivate haben sich in der pharmazeutischen Forschung als vielversprechend erwiesen, insbesondere bei der Entwicklung von entzündungshemmenden und schmerzlindernden Medikamenten. Sie wurden auf ihre Wirksamkeit gegen chronisch-entzündliche Erkrankungen untersucht und haben eine gute antiandrogene Aktivität gezeigt .
Krebstherapie
Diese Verbindungen werden auf ihre Antitumor-Eigenschaften untersucht. Einige Derivate wurden mit anderen pharmakophoren Kernen kombiniert, um neue Medikamente zu entwickeln, die auf die Verbesserung der Krebsbehandlung abzielen .
Antimikrobielle Anwendungen
Phthalimid-Derivate, einschließlich this compound, haben vielversprechende antimikrobielle Aktivitäten gezeigt, die bei der Entwicklung neuer Antibiotika oder Antiseptika hilfreich sein könnten .
Polymersynthese
In industriellen Anwendungen werden diese Derivate in der Polymersynthese verwendet und haben Eigenschaften, die sie als Korrosionsschutzmittel geeignet machen .
Sedative Wirkungen
Historisch wurden Phthalimid-Derivate wie Thalidomid, das strukturell dem this compound ähnelt, wegen ihrer sedativen Wirkungen verwendet. Diese Anwendung hat zu weiteren Forschungen über die neurologischen Wirkungen dieser Verbindungen geführt .
Entzündungshemmende und schmerzlindernde Eigenschaften
Die entzündungshemmenden und schmerzlindernden Eigenschaften von Phthalimid-Derivaten machen sie zu Kandidaten für die Behandlung von Schmerzen und Entzündungen .
Safety and Hazards
“N-(Propargyloxy)phthalimide” can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off immediately with soap and plenty of water .
Wirkmechanismus
Target of Action
N-(Propargyloxy)phthalimide, also known as 2-(Prop-2-yn-1-yloxy)isoindoline-1,3-dione, is a chemical compound with the molecular formula C11H7NO3 The primary targets of N-(Propargyloxy)phthalimide are not explicitly mentioned in the available literature
Mode of Action
It is known that phthalimides, a group of compounds to which n-(propargyloxy)phthalimide belongs, can engage in solid-state n-π, π-π, and dipole-dipole interactions . These interactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Phthalimides have been reported to be involved in the biodegradation process using microorganisms . This suggests that N-(Propargyloxy)phthalimide could potentially influence similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (20118 g/mol) and its physical properties such as melting point (149-152℃) and density (138 g/cm³) have been reported . These properties could potentially influence the compound’s bioavailability.
Action Environment
It is known that phthalimides are hydrophobic, which increases their potential to cross biological membranes in vivo . This suggests that the compound’s action could potentially be influenced by the lipid composition of the biological environment.
Biochemische Analyse
Biochemical Properties
N-(Propargyloxy)phthalimide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the synthesis and degradation of cellular components. For instance, it has been observed to inhibit certain proteases, thereby affecting protein turnover and cellular homeostasis . Additionally, N-(Propargyloxy)phthalimide can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
N-(Propargyloxy)phthalimide exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, N-(Propargyloxy)phthalimide can induce apoptosis by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation. Furthermore, N-(Propargyloxy)phthalimide impacts cellular metabolism by modulating the activity of metabolic enzymes, thereby altering the flux of metabolites through key pathways.
Molecular Mechanism
The molecular mechanism of action of N-(Propargyloxy)phthalimide involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, N-(Propargyloxy)phthalimide can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can result in the accumulation of substrates and a decrease in the production of downstream products. Additionally, N-(Propargyloxy)phthalimide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Propargyloxy)phthalimide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that N-(Propargyloxy)phthalimide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to N-(Propargyloxy)phthalimide has been associated with changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of N-(Propargyloxy)phthalimide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, N-(Propargyloxy)phthalimide can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
N-(Propargyloxy)phthalimide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of cellular components . For example, N-(Propargyloxy)phthalimide can inhibit enzymes involved in the catabolism of amino acids, leading to changes in metabolite levels. Additionally, the compound can affect metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of N-(Propargyloxy)phthalimide within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, N-(Propargyloxy)phthalimide can be transported to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The localization and accumulation of the compound in these compartments can influence its activity and function.
Subcellular Localization
N-(Propargyloxy)phthalimide exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications. For instance, N-(Propargyloxy)phthalimide may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.
Eigenschaften
IUPAC Name |
2-prop-2-ynoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h1,3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGZBVPXPDNXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCON1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196745 | |
| Record name | N-(Prop-2-ynyloxy)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4616-63-1 | |
| Record name | 2-(2-Propyn-1-yloxy)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4616-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Prop-2-ynyloxy)phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004616631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4616-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Prop-2-ynyloxy)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(prop-2-ynyloxy)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of N-(Propargyloxy)phthalimide and how can it be characterized?
A1: N-(Propargyloxy)phthalimide is composed of a phthalimide group linked to a propargyl group via an oxygen atom. The structure is notable for containing both an electron-deficient aromatic imide ring and a reactive alkyne group. Its molecular formula is C11H7NO3. [] Key spectroscopic features include the absence of the acetylenic stretching frequency at 2135 cm-1 in the infrared spectrum of its polymerized form, indicating polymerization through the alkyne group. Instead, carbon-carbon double bond stretching frequencies appear between 1600-1650 cm-1. [] Additionally, the crystal structure reveals C=C-H...O=C hydrogen-bonded dimers with a C...O separation of 3.28 Å. []
Q2: How does N-(Propargyloxy)phthalimide behave in polymerization reactions?
A2: N-(Propargyloxy)phthalimide (POPI) can be polymerized using transition metal catalysts. Interestingly, Ruthenium-based catalysts exhibit greater effectiveness compared to Rhodium-based catalysts for this purpose. [] While the polymerization yields using Ruthenium catalysts remained below 35%, employing Tungsten hexachloride as a catalyst in solvents like DMF and pyridine resulted in more favorable poly(POPI) yields. [] The resulting polymers generally displayed limited solubility in common organic solvents. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-](/img/structure/B1584998.png)
